
Triclabendazole sulfoxide-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triclabendazole sulfoxide-d3 is a deuterium-labeled derivative of triclabendazole sulfoxide. Triclabendazole is an anthelmintic drug primarily used to treat infections caused by liver flukes, such as Fasciola hepatica and Fasciola gigantica. The sulfoxide form is a major metabolite of triclabendazole and exhibits significant anti-parasitic activity .
准备方法
The synthesis of triclabendazole involves several steps:
Condensation: N-(4,5-dichloro-2-nitrophenyl)acetamide is condensed with 2,3-dichlorophenol to obtain 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide.
Reduction: The nitro group is reduced in the presence of Raney nickel to yield 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine.
Cyclization: This intermediate undergoes cyclization with carbon disulfide to form 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol.
Methylation: The thiol group is methylated using a methylating agent to produce triclabendazole methanesulfonate salt.
Conversion: The methanesulfonate salt is converted to the hydrochloride salt and then hydrolyzed to obtain triclabendazole
For the sulfoxide form, an oxidation reaction is performed on triclabendazole to yield triclabendazole sulfoxide .
化学反应分析
Triclabendazole sulfoxide-d3 undergoes various chemical reactions:
Oxidation: Triclabendazole can be oxidized to form sulfoxide and sulfone metabolites.
Reduction: The sulfoxide form can be reduced back to the parent compound under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms on the benzene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as Raney nickel. The major products formed include triclabendazole sulfoxide and triclabendazole sulfone .
科学研究应用
Triclabendazole sulfoxide-d3 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of triclabendazole.
Biology: Employed in studies involving the interaction of triclabendazole with biological targets, such as β-tubulin in parasites.
Medicine: Investigated for its potential use in treating infections caused by multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci
Industry: Utilized in the development of new anthelmintic formulations and as a tool in drug discovery.
作用机制
Triclabendazole and its metabolites, including triclabendazole sulfoxide-d3, exert their effects by binding to β-tubulin in parasites. This binding prevents the polymerization of microtubules, leading to the disruption of cellular processes essential for the parasite’s survival. The compound also affects the parasite’s membrane potential and motility, contributing to its anti-parasitic activity .
相似化合物的比较
Triclabendazole sulfoxide-d3 is unique compared to other benzimidazole derivatives due to its specific activity against liver flukes and its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. Similar compounds include:
Albendazole: Another benzimidazole derivative used to treat a variety of parasitic infections.
Mebendazole: Used to treat infections caused by roundworms, hookworms, and whipworms.
Fenbendazole: Primarily used in veterinary medicine to treat parasitic infections in animals
Triclabendazole’s unique structure, particularly the presence of a chlorinated benzene ring and the absence of a carbamate group, distinguishes it from other benzimidazole compounds .
属性
分子式 |
C14H9Cl3N2O2S |
|---|---|
分子量 |
378.7 g/mol |
IUPAC 名称 |
6-chloro-5-(2,3-dichlorophenoxy)-2-(trideuteriomethylsulfinyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)/i1D3 |
InChI 键 |
GABQPFWIQFRJSE-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])S(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |
规范 SMILES |
CS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


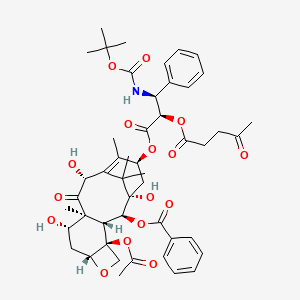

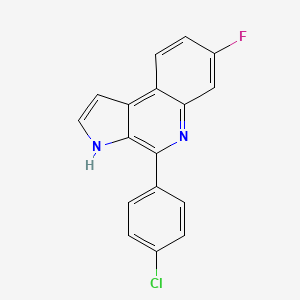

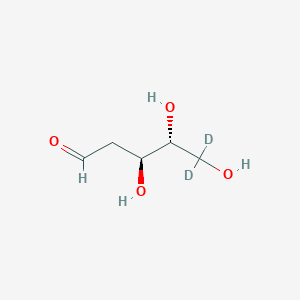
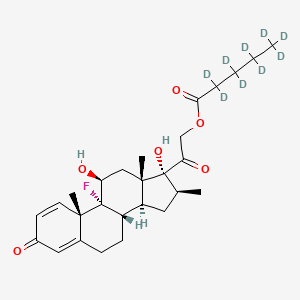
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide](/img/structure/B12411432.png)

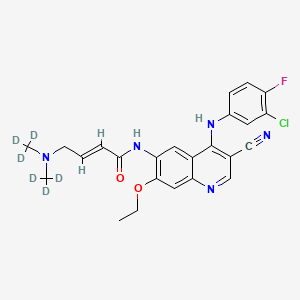
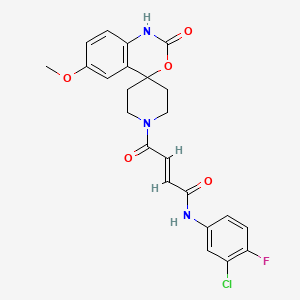

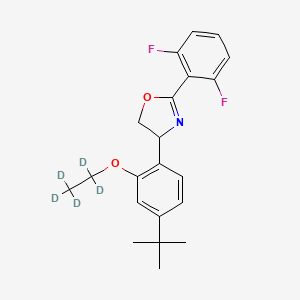
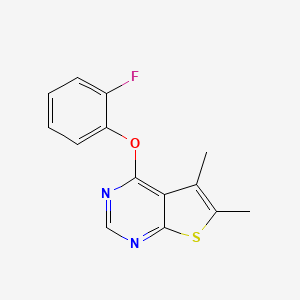
![4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12411463.png)
